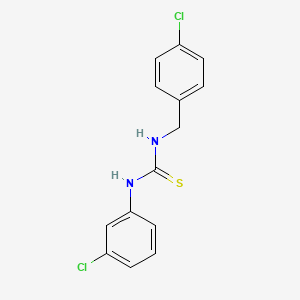![molecular formula C13H9F3N2OS2 B5812753 N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide](/img/structure/B5812753.png)
N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide is a chemical compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide typically involves the reaction of 2-thiophenecarboxylic acid with 2-(trifluoromethyl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with thiophosgene to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs)
Industrial Chemistry: The compound can be used as a corrosion inhibitor and in the synthesis of other thiophene-based materials.
Mechanism of Action
The mechanism of action of N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, in medicinal chemistry, the compound may inhibit the activity of enzymes involved in cancer cell proliferation or inflammation. The presence of the trifluoromethyl group enhances the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-(trifluoromethyl)phenyl]carbamoyl}thiophene-2-carboxamide
- N-{[2-(trifluoromethyl)phenyl]carbamothioyl}furan-2-carboxamide
- N-{[2-(trifluoromethyl)phenyl]carbamothioyl}pyrrole-2-carboxamide
Uniqueness
N-{[2-(trifluoromethyl)phenyl]carbamothioyl}thiophene-2-carboxamide is unique due to the presence of both the trifluoromethyl group and the thiophene ring in its structure. This combination imparts distinct electronic and steric properties, enhancing its reactivity and binding affinity for biological targets. Compared to similar compounds, it may exhibit improved pharmacological activity and selectivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)phenyl]carbamothioyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3N2OS2/c14-13(15,16)8-4-1-2-5-9(8)17-12(20)18-11(19)10-6-3-7-21-10/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVRYIZYLPVJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,4-Dichloro-6-[(3-chloro-4-fluoroanilino)methyl]phenol](/img/structure/B5812684.png)
![1-[4-(2-ETHOXYPHENYL)PIPERAZINO]-2,2,2-TRIFLUORO-1-ETHANONE](/img/structure/B5812685.png)
![2-[benzenesulfonyl-[(4-fluorophenyl)methyl]amino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5812686.png)

![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-CYCLOHEXYLACETATE](/img/structure/B5812710.png)
![ETHYL 1-[(2,3-DIMETHYLANILINO)CARBOTHIOYL]-4-PIPERIDINECARBOXYLATE](/img/structure/B5812717.png)
![6-chloro-4-[2-(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5812725.png)



![N-[(E)-amino(1,3-benzoxazol-2-ylamino)methylidene]-4-nitrobenzenesulfonamide](/img/structure/B5812762.png)



